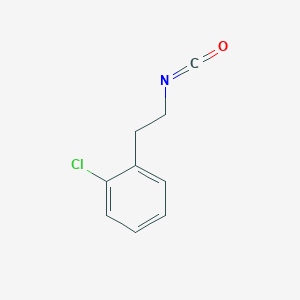

1-Chloro-2-(2-isocyanatoethyl)benzene

Description

1-Chloro-2-(2-isocyanatoethyl)benzene: is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is characterized by the presence of a chloro group and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

1-chloro-2-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAMKKQCOJFVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286429 | |

| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93489-11-3 | |

| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93489-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-2-(2-aminomethyl)benzene with phosgene . The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, to form urea derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.

Addition Reactions: Reagents such as primary and secondary amines are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

Addition Reactions: Products include urea derivatives and other addition products, depending on the reactants involved.

Scientific Research Applications

Reaction Conditions

- Reagents : 1-chloro-2-(2-aminomethyl)benzene, phosgene

- Catalysts : Bases such as triethylamine may be used

- Temperature : Low temperatures are often maintained to control reactivity

Chemical Reactions

The compound undergoes various types of chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Addition Reactions : The isocyanate group can react with compounds containing active hydrogen atoms (e.g., amines) to form urea derivatives.

Common Reaction Products

| Reaction Type | Products Formed |

|---|---|

| Substitution | Substituted benzene derivatives |

| Addition | Urea derivatives |

Scientific Research Applications

1-Chloro-2-(2-isocyanatoethyl)benzene has several notable applications in scientific research:

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in substitution and addition reactions makes it versatile for creating complex molecules.

Biology

In biological research, the compound is utilized for the modification of biomolecules such as proteins. The reactivity of the isocyanate group allows for covalent bonding with nucleophilic sites in proteins, facilitating studies on protein structure and function.

Medicine

Research indicates potential uses in drug development, particularly in synthesizing compounds with therapeutic properties. The ability to form stable derivatives through its reactive groups is valuable for creating new medicinal compounds.

Industry

The compound is also employed in producing polymers and materials with specific properties, making it relevant in materials science and engineering.

Case Studies

Several case studies illustrate the applications of this compound:

- Protein Modification Studies : Research has shown that the isocyanate group can effectively modify lysine residues in proteins, leading to insights into protein functionality and stability.

- Synthesis of Therapeutic Agents : A study demonstrated the use of this compound in synthesizing novel anti-cancer agents by forming urea derivatives that showed promising biological activity against cancer cell lines.

- Polymer Production : Industrial applications have reported using this compound in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines, to form stable urea derivatives. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

- 1-Chloro-4-(2-isocyanatoethyl)benzene

- 1-Bromo-2-(2-isocyanatoethyl)benzene

- 1-Chloro-2-(2-isocyanatoethyl)benzene

Comparison: this compound is unique due to the specific positioning of the chloro and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .

Biological Activity

Introduction

1-Chloro-2-(2-isocyanatoethyl)benzene is a compound that belongs to the class of isocyanates, which are known for their diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-chloro-2-bromobenzene with an appropriate isocyanate precursor under controlled conditions. This process can yield various derivatives that may exhibit differing biological properties.

General Synthesis Procedure

-

Reagents :

- 1-Chloro-2-bromobenzene

- Isocyanate precursor (e.g., ethyl isocyanate)

- Solvents (e.g., DMF, dichloromethane)

- Catalysts (e.g., triethylamine)

-

Reaction Conditions :

- Temperature: Room temperature or slightly elevated

- Time: Typically 8 hours stirring

- Yield : The yield can range from 40% to 85%, depending on the specific conditions employed.

Anticancer Properties

Research has indicated that compounds related to isocyanates exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF7 | ~0.06 | Comparable to irinotecan |

| Related Isocyanate Derivative | HeLa | ~10 | Moderate activity against resistant cells |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of isocyanates, including this compound, can be attributed to several mechanisms:

- DNA Interaction : Isocyanates can form adducts with DNA, leading to mutagenic effects.

- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.

Case Studies

- In Vitro Studies : A study investigated the effects of isocyanate derivatives on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Results indicated that certain derivatives showed moderate inhibitory activity against these cell lines, suggesting potential for further development as anticancer agents .

- Toxicological Assessments : Another research effort focused on the toxicological profile of isocyanates, revealing that exposure could lead to contact dermatitis and respiratory issues. This highlights the need for careful handling and assessment during therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.